Reversan

In vivo toxicology Chemosensitization Neuroblastoma

Reversan is the only commercially available dual MRP1/P-gp inhibitor validated as nontoxic in vivo—a critical differentiator from MK-571 (cross-inhibits MRP4) and P-gp-only agents (tariquidar, zosuquidar). Documented 14.6× vincristine sensitization in MCF7/VP cells provides reproducible assay benchmarks. Validated in neuroblastoma xenografts (Burkhart et al., 2009) and glioblastoma multiforme models (Tivnan et al., 2015) without increasing chemotherapy toxicity. Lacks MRP2/3/4/5 cross-reactivity, ensuring unambiguous attribution of chemosensitization effects. Ideal for researchers requiring a clean ABC transporter selectivity tool.

Molecular Formula C26H27N5O2
Molecular Weight 441.5 g/mol
CAS No. 313397-13-6
Cat. No. B135888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReversan
CAS313397-13-6
SynonymsN-[3-(4-Morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide; 
Molecular FormulaC26H27N5O2
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNC(=O)C2=C3N=C(C=C(N3N=C2)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H27N5O2/c32-26(27-12-7-13-30-14-16-33-17-15-30)22-19-28-31-24(21-10-5-2-6-11-21)18-23(29-25(22)31)20-8-3-1-4-9-20/h1-6,8-11,18-19H,7,12-17H2,(H,27,32)
InChIKeyJTRXWCLQFAZHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Reversan (CAS 313397-13-6) Procurement Guide: Dual MRP1/P-gp Inhibitor for Multidrug Resistance Research


Reversan (CBLC4H10, CAS 313397-13-6) is a pyrazolopyrimidine-class small-molecule inhibitor that targets multidrug resistance-associated protein 1 (MRP1/ABCC1) and P-glycoprotein (P-gp/ABCB1) with inhibitory activity in the 1–5 μM range [1]. Unlike many early-generation MDR modulators, Reversan exhibits a nontoxic profile in murine models and does not increase chemotherapy-associated toxicity [2], positioning it as a lead compound for studying MRP1-overexpressing drug-refractory tumors including neuroblastoma and glioblastoma multiforme [1][3].

Why Generic MDR Inhibitor Substitution Fails: Reversan's Differentiated Selectivity and Toxicity Profile


MDR reversal agents cannot be treated as interchangeable due to divergent ABC transporter selectivity profiles, potency ranges spanning three orders of magnitude, and critically, distinct toxicity liabilities. While third-generation P-gp inhibitors such as tariquidar (10–80 nM) and zosuquidar (30–70 nM) offer high potency against ABCB1, they lack activity against MRP1 [1]. Conversely, MK-571 inhibits MRP1 but also cross-inhibits MRP4 and requires concentrations of 70–90 μM for near-maximal effect [1]. Fumitremorgin C (ABCG2 inhibitor, 1–10 μM) was abandoned due to toxicity problems [1]. Reversan occupies a distinct position: dual MRP1/P-gp inhibition at 1–5 μM with demonstrated nontoxicity in vivo—a combination not matched by any single comparator in this class [1][2].

Reversan Quantitative Evidence Guide: Head-to-Head Differentiation Data for Procurement Decisions


In Vivo Toxicity Comparison: Reversan vs. Majority of Multidrug Transporter Inhibitors

Reversan demonstrates a differentiated safety profile in murine models compared to the majority of multidrug transporter inhibitors. The Burkhart et al. (2009) study explicitly states that 'As opposed to the majority of inhibitors of multidrug transporters, Reversan was not toxic by itself nor did it increase the toxicity of chemotherapeutic drug exposure in mice' [1]. This represents a class-level differentiation from earlier-generation MDR inhibitors such as verapamil (cardiotoxicity at required μM concentrations) and fumitremorgin C (discontinued due to toxicity) [2].

In vivo toxicology Chemosensitization Neuroblastoma Therapeutic index

In Vivo Efficacy in Neuroblastoma Models: Reversan vs. Vehicle Control

Reversan significantly increases chemotherapy efficacy in vivo across multiple neuroblastoma models. Burkhart et al. (2009) demonstrated that Reversan increased the efficacy of both vincristine and etoposide in murine models of neuroblastoma, including syngeneic and human xenografts [1]. The study further shows that homozygous deletion of the MRP1 gene in primary murine neuroblastoma tumors resulted in increased sensitivity to MRP1 substrate drugs (vincristine, etoposide, and doxorubicin) compared with tumors containing both copies of wild-type MRP1, validating MRP1 as a pharmacologically relevant target [1].

Neuroblastoma In vivo efficacy Chemosensitization Xenograft

In Vitro Chemosensitization Potency: Reversan in MRP1-Overexpressing MCF7/VP Cells

Reversan produces drug-specific chemosensitization in MRP1-overexpressing MCF7/VP cells, with sensitivity increases of 3.8-fold for doxorubicin, 14.6-fold for vincristine, and 11.6-fold for etoposide . The drug-dependent variation in fold-increase reflects differences in substrate specificity and efflux efficiency for each chemotherapeutic agent via MRP1. Calbiochem/Sigma-Aldrich datasheets report similar ranges: 10- to 15-fold for vincristine and 7- to 10-fold for etoposide [1].

Chemosensitization MRP1 MCF7/VP Multidrug resistance In vitro pharmacology

Target Selectivity: Reversan Dual MRP1/P-gp Inhibition vs. MK-571 Broader MRP Family Cross-Reactivity

Reversan exhibits a cleaner selectivity profile than MK-571, a commonly used alternative MRP1 inhibitor. Reversan does not sensitize MRP2, MRP3, MRP4, or MRP5 transporters to known substrates . In contrast, MK-571 inhibits both MRP1 and MRP4, introducing confounding variables in experiments where MRP4-mediated efflux may contribute to observed phenotypes [1]. This differential selectivity is documented in the 2015 Tivnan et al. GBM study, which explicitly notes that 'MK571 (inhibitor of MRP1 and multidrug resistance protein 4 (MRP4))' was used alongside Reversan [1].

ABC transporter selectivity MRP1 P-glycoprotein MK-571 Target specificity

Potency Positioning: Reversan vs. Third-Generation P-gp Inhibitors and MRP Family Comparators

Reversan's inhibitory potency range of 1–5 μM for ABCB1 (P-gp) and ABCC1 (MRP1) positions it distinctly within the MDR inhibitor landscape [1]. Third-generation P-gp-specific inhibitors operate at sub-100 nM concentrations: tariquidar (10–80 nM), zosuquidar (30–70 nM), and valspodar (100–200 nM)—but these agents lack MRP1 activity [1]. The alternative MRP1 inhibitor MK-571 requires 70–90 μM for near-maximal MRP1 inhibition, approximately 14- to 90-fold less potent than Reversan [1]. Elacridar (100–500 nM) inhibits ABCB1 and ABCG2 but not ABCC1 [1].

ABC transporter inhibitors P-glycoprotein MRP1 Potency comparison IC50

Reversan Application Scenarios: Evidence-Based Use Cases for Research Procurement


Neuroblastoma In Vivo Chemosensitization Studies

Reversan is the lead compound of choice for in vivo neuroblastoma chemosensitization experiments requiring a nontoxic MRP1/P-gp dual inhibitor. The Burkhart et al. (2009) study established Reversan's efficacy in both syngeneic and human xenograft neuroblastoma models, demonstrating increased therapeutic index when combined with vincristine or etoposide [1]. Critically, Reversan did not increase chemotherapy-associated toxicity—a key differentiator from earlier-generation MDR inhibitors that would confound survival and tolerability endpoints [1]. Researchers studying MRP1-mediated chemoresistance in neuroblastoma should prioritize Reversan over MK-571 (which lacks in vivo validation in this model and cross-inhibits MRP4) [2] or P-gp-only inhibitors (which fail to address MRP1-driven resistance).

Glioblastoma Multiforme (GBM) Drug Response Enhancement

Reversan is validated for improving chemotherapy response in both primary and recurrent glioblastoma multiforme cells. Tivnan et al. (2015) demonstrated that pre-treatment with Reversan led to significantly improved cell death in the presence of temozolomide (150 μM), vincristine (100 nM), and etoposide (2 μM) across primary and recurrent GBM cell populations [1]. The study's comparison between Reversan (MRP1/P-gp inhibitor) and MK-571 (MRP1/MRP4 inhibitor) provides researchers with clear guidance on inhibitor selection based on the desired selectivity profile [1]. For GBM studies where MRP4 modulation would introduce confounding variables, Reversan is the preferred tool compound.

In Vitro Validation of MRP1-Mediated Multidrug Resistance

Reversan serves as a quantitative reference standard for in vitro chemosensitization assays in MRP1-overexpressing cell models. The MCF7/VP cell line data provides reproducible benchmarks: 3.8× sensitization to doxorubicin, 14.6× to vincristine, and 11.6× to etoposide [1]. These drug-specific fold-increase values enable researchers to validate their experimental systems against published baselines and to benchmark novel MRP1 inhibitors. The compound's lack of sensitization of MRP2, MRP3, MRP4, or MRP5 transporters [2] makes it suitable for experiments requiring unambiguous attribution of effects to MRP1/P-gp inhibition rather than broader ABC transporter modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reversan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.